molecular formula C25H28N6O B10920196 1-benzyl-N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920196
M. Wt: 428.5 g/mol
InChI Key: LTMYAKUIMYKFGN-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolopyridine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-BENZYL-N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the pyrazolopyridine core .

Comparison with Similar Compounds

Uniqueness: 1-BENZYL-N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzyl, cyclopentyl, and methyl groups with the pyrazolopyridine core results in a compound with potentially novel therapeutic applications and reactivity profiles .

Properties

Molecular Formula

C25H28N6O

Molecular Weight

428.5 g/mol

IUPAC Name

1-benzyl-N-(1-cyclopentyl-5-methylpyrazol-3-yl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H28N6O/c1-16-13-21(25(32)27-22-14-17(2)31(29-22)20-11-7-8-12-20)23-18(3)28-30(24(23)26-16)15-19-9-5-4-6-10-19/h4-6,9-10,13-14,20H,7-8,11-12,15H2,1-3H3,(H,27,29,32)

InChI Key

LTMYAKUIMYKFGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=NN(C(=C4)C)C5CCCC5

Origin of Product

United States

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